molecular formula C11H12BrNO B3389732 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone CAS No. 937591-28-1

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone

Cat. No.: B3389732
CAS No.: 937591-28-1
M. Wt: 254.12 g/mol
InChI Key: TVMHENWABNGYNH-UHFFFAOYSA-N
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Description

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone is a chemical compound characterized by its bromine substitution and isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone typically involves multiple steps, including bromination and isoquinoline formation. The reaction sequence begins with the bromination of an aromatic precursor, followed by cyclization to form the isoquinoline ring. Final functionalization introduces the ethanone group.

Industrial Production Methods: Industrial production involves large-scale bromination under controlled conditions, ensuring high purity and yield. The process is optimized for scalability, often utilizing continuous flow techniques to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone undergoes various chemical reactions:

  • Oxidation: : Forms carbonyl compounds and acids.

  • Reduction: : Converts the bromine substituent to hydrogen.

  • Substitution: : The bromine atom can be replaced by other groups such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Performed using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Typically employs hydrogen gas with palladium on carbon catalyst.

  • Substitution: : Utilizes nucleophiles such as organolithium or Grignard reagents.

Major Products Formed: The major products depend on the type of reaction:

  • Oxidation: : Yields ketones and carboxylic acids.

  • Reduction: : Produces the corresponding hydroisoquinoline.

  • Substitution: : Results in various substituted ethanone derivatives.

Scientific Research Applications

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone finds applications in diverse research fields:

  • Chemistry: : As a precursor for complex molecule synthesis.

  • Biology: : Investigated for its potential biochemical interactions and effects on cellular pathways.

  • Medicine: : Explored for potential therapeutic properties, especially in targeting specific biological pathways.

  • Industry: : Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone exerts its effects is still under investigation:

  • Molecular Targets: : Potential interaction with enzymatic proteins and cellular receptors.

  • Pathways Involved: : May modulate signal transduction pathways, affecting cellular response and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-Chloro-3,4-dihydroisoquinolin-2(1H)-YL)ethanone

  • 1-(7-Fluoro-3,4-dihydroisoquinolin-2(1H)-YL)ethanone

  • 1-(7-Iodo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone

Uniqueness: 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone stands out due to its specific bromine substitution, which imparts distinct reactivity and interaction profiles compared to its halogenated counterparts.

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Properties

IUPAC Name

1-(7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMHENWABNGYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587815
Record name 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937591-28-1
Record name 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(7-bromo-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To A mixture of 7-bromo-1,2,3,4-tetrahydroisoquinoline (500 mg, 2.36 mmol) and triethylamine (715 mg, 7.08 mmol) in dichloromethane (10 mL) was added acetyl chloride (221 mg, 2.83 mmol) at 0° C., then the mixture was stirred for 2 h at 0° C. Water (5 mL) was added and the mixture extracted with ethyl acetate (10 mL). The combined organic layers were washed with brine (3×10 mL) and dried with Na2SO4. The residue was concentrated then purified by chromatography (silica gel, 200-300 mesh, petroleum ether:ethyl acetate=5:1) to give 1-(7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (500 mg, 83%) as yellow oil. LC-MS: [M+H]+, 254, tR=1.533 min.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
715 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
221 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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